molecular formula C18H23N3O5S B12173386 Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12173386
M. Wt: 393.5 g/mol
InChI Key: OJDKLNIQHRVQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a spirocyclic system, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1,3-dioxo-2-azaspiro[44]non-2-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Spirocyclic System: This step involves the reaction of a suitable spirocyclic precursor with the thiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring and the spirocyclic system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction could produce reduced spirocyclic compounds.

Scientific Research Applications

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and spirocyclic compounds with comparable structures and functional groups.

Uniqueness

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of a thiazole ring, a spirocyclic system, and various functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.

Biological Activity

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Structural Characteristics

The compound features a thiazole ring, an azaspiro structure, and various functional groups which contribute to its chemical reactivity and biological activity. The molecular formula is C19H25N3O5SC_{19}H_{25}N_{3}O_{5}S with a molecular weight of approximately 407.5 g/mol. The presence of a methyl ester and an acetylamino group enhances its potential for biological interaction and modification.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that allow for high specificity and yield. The general approach includes:

  • Formation of the Thiazole Ring : Using thioamide precursors.
  • Construction of the Azaspiro Framework : Through cyclization reactions.
  • Acetylation : Introducing the acetylamino group to enhance reactivity.

These methods enable the generation of derivatives that can be tested for various biological activities.

Biological Activities

Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds containing thiazole rings have been reported to possess antibacterial properties due to their ability to interfere with bacterial cell wall synthesis.
  • Anticancer Activity : Research on thiazole derivatives shows potential in inhibiting cancer cell proliferation. For instance, thiazole-integrated compounds have demonstrated significant cytotoxic effects against various cancer cell lines, such as Jurkat and HT-29 cells.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Thiazole Derivative AThiazole ring with alkyl substituentsAntibacterial
Azaspiro Compound BAzaspiro structure with an acetyl groupAnticancer
Hydantoin Derivative CContains hydantoin coreAntimicrobial

The unique combination of the thiazole and azaspiro structures in this compound may confer distinct biological properties not observed in simpler derivatives.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of related thiazole compounds using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited strong free radical scavenging abilities comparable to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA) .

Case Study 2: Cytotoxicity Assessment

In another investigation, a series of thiazole compounds were synthesized and screened for antiproliferative activity against cancer cell lines. Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as lead compounds in cancer therapy .

Properties

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H23N3O5S/c1-10(2)14-13(15(24)26-3)20-17(27-14)19-11(22)9-21-12(23)8-18(16(21)25)6-4-5-7-18/h10H,4-9H2,1-3H3,(H,19,20,22)

InChI Key

OJDKLNIQHRVQAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.